molecular formula C13H17I2NO3 B140173 N-tert-Butoxycarbonyl 3,5-Diiodotyramine CAS No. 788824-51-1

N-tert-Butoxycarbonyl 3,5-Diiodotyramine

Cat. No.: B140173
CAS No.: 788824-51-1
M. Wt: 489.09 g/mol
InChI Key: HGUGDDATVGKWTR-UHFFFAOYSA-N
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Description

N-tert-Butoxycarbonyl 3,5-Diiodotyramine is a chemical compound with the molecular formula C13H17I2NO3 and a molecular weight of 489.09 g/mol . It is an intermediate in the synthesis of thyroxin derivatives . This compound is characterized by the presence of two iodine atoms and a tert-butoxycarbonyl (Boc) protecting group attached to the tyramine structure.

Mechanism of Action

Target of Action

N-tert-Butoxycarbonyl 3,5-Diiodotyramine is an organic compound It is mentioned as an intermediate to thyroxin derivatives , suggesting that it may interact with thyroid hormone receptors or enzymes involved in thyroid hormone metabolism.

Mode of Action

As an intermediate to thyroxin derivatives , it may be involved in the synthesis of thyroid hormones, which play crucial roles in metabolism, growth, and development.

Biochemical Pathways

Given its role as an intermediate in the synthesis of thyroxin derivatives , it may influence the thyroid hormone pathway, which regulates numerous biological processes including metabolism, growth, and development.

Result of Action

As an intermediate to thyroxin derivatives , it may contribute to the effects of thyroid hormones, which include regulation of metabolic rate, heart and digestive function, muscle control, brain development, and bone maintenance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butoxycarbonyl 3,5-Diiodotyramine typically involves the iodination of a Boc-protected tyramine precursor. . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully monitored and controlled to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butoxycarbonyl 3,5-Diiodotyramine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group under mild conditions.

Major Products Formed

    Substitution Reactions: The major products formed depend on the nucleophile used. For example, using a thiol nucleophile would yield a thioether derivative.

    Deprotection Reactions: The major product is the free amine derivative of 3,5-diiodotyramine.

Scientific Research Applications

N-tert-Butoxycarbonyl 3,5-Diiodotyramine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    N-tert-Butoxycarbonyl 3-Iodotyramine: Similar structure but with only one iodine atom.

    N-tert-Butoxycarbonyl 3,5-Dibromotyramine: Similar structure but with bromine atoms instead of iodine.

    N-tert-Butoxycarbonyl 3,5-Dichlorotyramine: Similar structure but with chlorine atoms instead of iodine.

Uniqueness

N-tert-Butoxycarbonyl 3,5-Diiodotyramine is unique due to the presence of two iodine atoms, which imparts distinct chemical reactivity and biological activity compared to its bromine and chlorine analogs. The iodine atoms also influence the compound’s electronic properties, making it a valuable intermediate in the synthesis of specific thyroxin derivatives.

Properties

IUPAC Name

tert-butyl N-[2-(4-hydroxy-3,5-diiodophenyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17I2NO3/c1-13(2,3)19-12(18)16-5-4-8-6-9(14)11(17)10(15)7-8/h6-7,17H,4-5H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGUGDDATVGKWTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC(=C(C(=C1)I)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17I2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60468723
Record name n-t-boc-3,5-diiodotyramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

489.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

788824-51-1
Record name n-t-boc-3,5-diiodotyramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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